molecular formula C22H15IN2 B11679209 10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole

10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11679209
M. Wt: 434.3 g/mol
InChI Key: NVNKIIBPUXTFNA-UHFFFAOYSA-N
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Description

10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of imidazole derivatives involve optimizing reaction conditions to achieve high yields and purity. This often includes the use of efficient catalysts and solvents that can be easily recovered and reused .

Chemical Reactions Analysis

Types of Reactions

10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to the presence of the iodine atom, which can participate in various substitution reactions and enhance the compound’s reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C22H15IN2

Molecular Weight

434.3 g/mol

IUPAC Name

5-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C22H15IN2/c1-13-6-8-14(9-7-13)22-24-20-18-5-3-2-4-16(18)17-11-10-15(23)12-19(17)21(20)25-22/h2-12H,1H3,(H,24,25)

InChI Key

NVNKIIBPUXTFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I

Origin of Product

United States

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